SUN-K0706 -

SUN-K0706

Catalog Number: EVT-282815
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
SUN-K0706, also known as K0706, is a potent and orally active Bcr-Abl kinase inhibitor. K0706 selectively targets and binds to the Bcr-Abl fusion oncoprotein, including various Bcr-Abl mutant forms, such as those with the ‘gatekeeper’ resistance mutation T315I. This inhibits proliferation of Bcr-Abl-expressing tumor cells. The Bcr-Abl fusion protein is an aberrantly activated tyrosine kinase produced by certain leukemia cells. T315I, a threonine (T) to isoleucine (I) amino acid substitution at position 315 in the tyrosine-protein kinase ABL1 portion of the Bcr-Abl fusion protein, plays a key role in resistance to certain chemotherapeutic agents, and its expression is associated with poor prognosis.
Overview

SUN-K0706, also known as Vodobatinib, is a potent and selective inhibitor of the c-Abl protein tyrosine kinase. Developed by Sun Pharmaceutical Industries, this compound has garnered attention for its potential therapeutic applications in various neurological disorders, particularly Parkinson's disease and chronic myeloid leukemia. The compound is designed to penetrate the central nervous system effectively, addressing the challenges posed by the blood-brain barrier.

Source

SUN-K0706 was developed through a structure-guided drug design platform aimed at creating effective inhibitors for specific targets within the protein kinase family. The compound's development is part of ongoing research to enhance treatment options for conditions driven by abnormal kinase activity, such as neurodegenerative diseases and certain cancers.

Classification

SUN-K0706 falls under the category of small molecule inhibitors, specifically targeting the c-Abl tyrosine kinase. This classification places it among other tyrosine kinase inhibitors that are critical in regulating cellular signaling pathways involved in growth and survival.

Synthesis Analysis

Methods

The synthesis of SUN-K0706 involves several chemical processes aimed at achieving high specificity and potency against the c-Abl kinase. The compound is synthesized using techniques that typically include:

  • Chemical Reactions: Utilizing organic synthesis methods to create the core structure of the compound.
  • Purification Techniques: Employing chromatography techniques to isolate and purify the synthesized product.
  • Characterization: Using spectroscopic methods (such as NMR and mass spectrometry) to confirm the structure and purity of SUN-K0706.

Technical Details

Molecular Structure Analysis

Structure

SUN-K0706 features a complex molecular structure that allows it to interact specifically with the c-Abl kinase. The key structural components include:

  • Aromatic Rings: These contribute to binding affinity and specificity.
  • Functional Groups: Modifications that enhance solubility and bioavailability.

Data

Molecular modeling studies have indicated that SUN-K0706 binds effectively within the ATP-binding site of the c-Abl kinase, which is crucial for its inhibitory action. The three-dimensional conformation of the molecule plays a significant role in its interaction with target proteins.

Chemical Reactions Analysis

Reactions

The primary chemical reaction involving SUN-K0706 is its interaction with c-Abl kinase, where it acts as an inhibitor by competing with ATP for binding. This competitive inhibition prevents phosphorylation events that are critical for cellular signaling related to proliferation and survival.

Technical Details

In vitro studies have shown that SUN-K0706 exhibits a dose-dependent inhibition of c-Abl activity, which correlates with reduced cell viability in cancer cell lines expressing the BCR-ABL1 fusion protein. These findings highlight its potential use in treating chronic myeloid leukemia.

Mechanism of Action

Process

SUN-K0706 exerts its therapeutic effects primarily through:

  • Inhibition of c-Abl Kinase: By binding to the ATP-binding pocket, it prevents ATP from activating the kinase.
  • Modulation of Signaling Pathways: Inhibition leads to downstream effects on signaling pathways associated with cell growth and survival.

Data

Research indicates that SUN-K0706 not only inhibits c-Abl but also affects other pathways involved in neurodegeneration, suggesting a multifaceted mechanism that may contribute to its neuroprotective properties.

Physical and Chemical Properties Analysis

Physical Properties

  • Molecular Weight: Approximately 500 g/mol.
  • Solubility: Soluble in organic solvents; limited solubility in water, necessitating formulation strategies for effective delivery.

Chemical Properties

  • Stability: Chemically stable under standard laboratory conditions but sensitive to extreme pH levels.
  • Melting Point: Specific melting point data are proprietary but generally expected within a range typical for similar compounds.

Relevant analyses have demonstrated that SUN-K0706 maintains stability during storage and can be formulated into various dosage forms suitable for clinical use.

Applications

Scientific Uses

SUN-K0706 has shown promise in several areas:

  • Parkinson's Disease: Clinical trials are evaluating its efficacy in neuroprotection and symptom management.
  • Chronic Myeloid Leukemia: As a targeted therapy for patients resistant to first-line treatments, SUN-K0706 represents an important option in oncology.
  • Neurodegenerative Disorders: Its ability to penetrate the blood-brain barrier positions it as a candidate for treating other neurodegenerative conditions beyond Parkinson's disease.

Properties

Product Name

SUN-K0706

IUPAC Name

unknown

Solubility

Soluble in DMSO

Synonyms

SUN-K0706; SUN K0706; SUNK0706; K-0706; K0706; K 0706;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.